Raltitrexed's cytotoxic action is a multi-stage process involving targeted transport, enzymatic activation, and potent inhibition of a key enzyme in DNA synthesis. The mechanism is summarized in the diagram below and detailed thereafter.
Intracellular mechanism of this compound activity.
The table below summarizes quantitative data essential for research and development applications.
| Property | Value / Description | Reference |
|---|---|---|
| Primary Target | Thymidylate Synthase (TS) | [1] [2] |
| Molecular Target | Thymidylate synthase (Human and Yeast) | [1] |
| Transporters | Reduced folate carrier (RFC/SLC19A1); Folylpolyglutamate synthase (FPGS) for polyglutamation | [3] [1] [2] |
| IC₅₀ (TS) | Polyglutamates significantly more potent than parent drug; specific values in nM range from preclinical studies | [2] |
| Plasma Half-life | Mean terminal half-life ~198 hours (8.2-105 hours range, triphasic) | [1] [2] |
| Protein Binding | >93% | [1] |
| Elimination Route | Primarily renal excretion (40-50% unchanged) | [1] [5] |
| Recommended Dose | 3 mg/m² IV every 3 weeks | [5] [6] |
To evaluate the biochemical and cellular effects of this compound, the following experimental methodologies are commonly employed.
| Assay Type | Methodology | Key Measurable Outcomes |
|---|---|---|
| Cell Viability (Proliferation) | CCK-8 assay: Cells treated with serial dilutions of this compound for 24-72 hours. Absorbance measured at 450nm. | IC₅₀ values; Dose- and time-dependent growth inhibition [4]. |
| Apoptosis Detection | Flow cytometry with Annexin V-FITC/PI staining; Fluorescent microscopy with Hoechst 33258 staining. | Apoptotic cell percentage; Morphological changes (nuclear shrinkage, apoptotic bodies) [4]. |
| Cell Cycle Analysis | Flow cytometry with propidium iodide (PI) staining of fixed cells. | Cell cycle distribution; this compound induces G0/G1 phase arrest [4]. |
| Mitochondrial Pathway | Flow cytometry using JC-1 dye for membrane potential; ROS assays; Western blot for Bax, Bcl-2, cytochrome c, cleaved caspase-3. | Loss of mitochondrial potential; ROS overproduction; Upregulation of pro-apoptotic proteins [4]. |
| Target Expression | Western blot and Quantitative PCR (qPCR) for TS protein and mRNA levels. | TS overexpression is a mechanism of resistance; this compound can upregulate TS in a time-dependent manner [4]. |
The table below consolidates the core pharmacokinetic parameters of raltitrexed from clinical studies.
| Parameter | Reported Value(s) | Notes & Context |
|---|---|---|
| Clearance (CL) | 2.17 L/h [1], 2.4 L/h [2], 41.3 mL/min (~2.48 L/h) [3] | Population mean estimate. Significantly influenced by renal function [1] [2]. |
| Volume of Distribution (V) | 6.36 L (central compartment) [1] | Relatively large volume; extensive tissue distribution [1] [2]. |
| Terminal Half-Life (t₁/2γ) | 257 hr [3], 260 hr [2], 168 hr [4] | Reflects slow redistribution from tissues [2]. |
| Protein Binding | >90% [1], >93% [5] | Bound primarily to plasma protein [1]. |
| Primary Route of Elimination | Renal (40-50% of dose as unchanged drug) [1] [2] [3] | Fecal excretion accounts for ~15% of the dose [1] [2]. |
| Metabolism | Not extensively metabolized; undergoes intracellular polyglutamation [1] [2] [5] | Polyglutamates are retained in cells and are pharmacologically active [2] [5]. |
The following table summarizes the key covariates identified as significantly influencing this compound's pharmacokinetic variability in a population study [1].
| Covariate | Effect on Pharmacokinetic Parameters | Final Population Model Equation |
|---|---|---|
| Creatinine Clearance (CL(_CR)) | Significantly impacts drug Clearance (CL) | ( CL (l h^{-1}) = 0.54 + 0.02 \times CL_{CR}(ml min^{-1}) ) [1] |
| Body Weight (WT) | Accounts for variability in Volume of Distribution (V) | ( V (l) = 6.64 + 0.08 \times WT (kg) - 0.16 \times ALB (g l^{-1}) ) [1] |
| Serum Albumin (ALB) | Accounts for variability in Volume of Distribution (V) | ( V (l) = 6.64 + 0.08 \times WT (kg) - 0.16 \times ALB (g l^{-1}) ) [1] |
This compound is a folate analogue antimetabolite. Its activity involves specific transport, activation, and mechanism of action, which are visualized in the following pathway diagram.
Overview of this compound's cellular transport, activation, and mechanism of action leading to cell death.
The following are detailed protocols for critical experiments used in this compound pharmacokinetic and absorption studies.
Population Pharmacokinetic Modeling [1]
In Vitro and In Situ Absorption Studies [8]
Raltitrexed is a quinazoline-based folate analogue that functions as a potent and specific inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine monophosphate (dTMP). The drug's mechanism involves a sophisticated multi-step process that ultimately leads to disruption of DNA synthesis and apoptosis in cancer cells.
Cellular Transport and Activation: Unlike classical antifolates, this compound primarily enters cells via the reduced folate carrier (RFC) system, which is expressed in many proliferating cells [1]. Once intracellular, this compound undergoes extensive polyglutamation by the enzyme folylpolyglutamate synthase (FPGS) [2] [3]. This polyglutamation process is crucial as it serves two critical functions: it enhances the inhibitory potency against TS by approximately 100-fold compared to the parent compound, and it promotes intracellular retention by converting the drug to negatively charged species that cannot readily cross cellular membranes [3] [4].
Enzyme Inhibition Mechanism: The polyglutamated forms of this compound competitively inhibit thymidylate synthase by binding to the folate-binding site of the enzyme, thereby preventing the normal formation of the ternary complex between TS, its substrate deoxyuridine monophosphate (dUMP), and the cofactor 5,10-methylenetetrahydrofolate [2] [5]. This inhibition effectively halts the conversion of dUMP to dTMP, which is the sole de novo source of thymidine nucleotides required for DNA synthesis and repair [2] [1]. The specificity of this compound for TS is notably high, with an reported IC₅₀ value of 9 nM for the enzyme, contributing to its targeted antineoplastic effects [6].
Table 1: Key Molecular Targets and Processes in this compound Pharmacodynamics
| Target/Process | Effect of this compound | Biological Consequence |
|---|---|---|
| Thymidylate Synthase (TS) | Direct competitive inhibition at folate-binding site | Disruption of dTMP synthesis |
| Reduced Folate Carrier (RFC) | Primary transport mechanism into cells | Cellular accumulation |
| Folylpolyglutamate Synthase (FPGS) | Substrate for polyglutamation | Enhanced potency & intracellular retention |
| DNA Synthesis | Depletion of thymidine triphosphate (dTTP) pools | Impaired DNA replication & repair |
| dUMP Metabolism | Accumulation of dUMP | Increased uracil misincorporation into DNA |
The inhibitory potency of this compound has been extensively characterized through various biochemical and cellular assays, revealing its exceptional effectiveness as a thymidylate synthase inhibitor with downstream consequences on cellular proliferation.
Enzyme and Cellular Inhibition: this compound demonstrates potent inhibition of thymidylate synthase with an IC₅₀ of 9 nM [6]. This direct enzyme inhibition translates to effective suppression of cancer cell proliferation across various cell lines. In SGC7901 human gastric cancer cells, this compound inhibited cell growth in a dose-dependent and time-dependent manner, with effects becoming more pronounced with prolonged exposure [7]. Similar potency was observed in HepG2 cells, where the drug induced cell cycle arrest at the G₀/G₁ phase through downregulation of CDK2 and cyclin A [6].
Apoptosis Induction: Beyond cytostatic effects, this compound triggers mitochondrial-mediated apoptosis through caspase-3-dependent pathways. In SGC7901 cells, treatment with 0.5 μg/mL this compound induced characteristic apoptotic morphology including nuclear shrinkage, fragmentation, chromatin condensation, and apoptotic bodies [7]. This apoptotic response was associated with compromised mitochondrial membrane potential and reactive oxygen species (ROS) overproduction, indicating involvement of the intrinsic apoptotic pathway [7]. Western blot analyses confirmed that these effects correlated with increased expression of pro-apoptotic Bax, cytochrome c, and cleaved caspase-3, while anti-apoptotic Bcl-2 expression was significantly reduced [7].
Biochemical Consequences: The primary biochemical consequence of TS inhibition is thymineless stress, characterized by depleted intracellular thymidine triphosphate (dTTP) pools. This nucleotide imbalance leads to DNA replication stress, DNA strand breaks, and ultimately cell death [1]. Research has demonstrated that thymidine supplementation can rescue cells from this compound-induced growth suppression, confirming that dTTP depletion is the primary mechanism behind its antiproliferative effects [1].
Table 2: Quantitative Inhibitory Potency of this compound
| Parameter | Value | Experimental Context |
|---|---|---|
| TS Enzyme IC₅₀ | 9 nM | Enzyme inhibition assay [6] |
| Protein Binding | >93% | Human plasma [2] |
| Biological Half-life | 198 hours | Terminal elimination phase [2] |
| Cellular Retention | Extended (weeks) | Due to polyglutamation [3] |
| FPGS Substrate | High affinity | Enhances intracellular potency 100-fold [3] |
The CCK-8 (Cell Counting Kit-8) assay provides a reliable method for quantifying this compound's effects on cell viability and proliferation:
Apoptosis induction represents a key pharmacodynamic endpoint for this compound activity:
The integrity of mitochondrial function represents a critical component of this compound's mechanism:
Figure 1: this compound's Integrated Mechanism of Action from Cellular Uptake to Apoptosis Induction
Recent investigations have revealed that this compound demonstrates particularly potent activity against MYCN-amplified neuroblastoma, a high-risk pediatric malignancy [1]. Cell growth-inhibitory assays demonstrated superior inhibitory activity against MYCN-amplified cell lines compared to non-amplified counterparts [1]. Interestingly, this enhanced sensitivity occurred despite comparable protein expression levels of the antifolate transporter or thymidylate synthase across cell lines, suggesting alternative mechanistic explanations [1].
The proposed mechanism involves the inherent genomic instability of MYCN-amplified cells, which exhibit high DNA replication stress and elevated levels of DNA damage resulting from deregulated expression of MYCN target genes [1]. This compound treatments induced single-stranded DNA damage response in MYCN-amplified cells to a greater extent than in nonamplified cells, suggesting that the pre-existing replication stress in these cells renders them particularly vulnerable to additional perturbation of nucleotide pools through TS inhibition [1]. This synthetic lethal approach represents a promising therapeutic strategy for this aggressive childhood cancer.
This compound has been successfully incorporated into various combination regimens across multiple cancer types:
Several resistance mechanisms can limit this compound's clinical efficacy:
The pharmacodynamic profile of this compound is characterized by prolonged intracellular retention due to polyglutamation, with a terminal half-life of approximately 198 hours [2]. This extended half-life facilitates a convenient dosing schedule of once every 3 weeks, but also necessitates careful attention to potential cumulative toxicities, particularly in patients with impaired renal function, as renal excretion accounts for 40%-50% of this compound elimination in patients with normal renal function [3] [4].
Table 3: Experimental Conditions for Assessing this compound Mechanisms
| Assay Type | Key Parameters | Cell Lines Utilized | Reference |
|---|---|---|---|
| Cell Viability (CCK-8) | Dose: 0.1-2.5 μg/mL; Time: 24-72h | SGC7901 (gastric) | [7] |
| Apoptosis (Flow Cytometry) | Annexin V/PI staining; 0.5 μg/mL, 24-72h | SGC7901 (gastric) | [7] |
| Mitochondrial Potential | JC-1 staining; 0.5 μg/mL, 24-48h | SGC7901 (gastric) | [7] |
| Cell Cycle Analysis | PI staining; 0.5 μg/mL, 24-72h | SGC7901, HepG2 | [7] [6] |
| TS Inhibition | IC₅₀ = 9 nM; Enzyme activity assays | Purified TS enzyme | [6] |
| Neuroblastoma Studies | MYCN-amplified vs nonamplified lines | IMR-32, SK-N-BE(2), KELLY | [1] |
This compound represents a targeted antimetabolite therapy with a sophisticated mechanism centered on specific inhibition of thymidylate synthase. Its unique pharmacodynamic profile, characterized by efficient cellular transport, extensive polyglutamation, prolonged intracellular retention, and subsequent induction of thymineless stress, distinguishes it from other antifolate agents. The experimental methodologies outlined provide robust tools for further investigating its mechanisms and optimizing its clinical application.
| Model System | Experimental Context / Combination | Key Findings / Efficacy Metrics | Source |
|---|---|---|---|
| Mouse Models (L1210 tumor cells) | In vivo antitumor activity | Potent inhibition of L1210 tumor cell growth in vitro and in vivo [1]. | |
| Patient-Derived Organoids (PDOs) | Monotherapy screening in 22 PDO lines | Active across patient-variant tumors; used for high-throughput drug evaluation [2] [3]. | |
| PDOs with Hyperthermia | Compared 7 chemotherapies at 37°C vs. 43°C | Highest hyperthermia synergism: In 11/22 PDO lines, raltitrexed showed the greatest enhancement of effect by hyperthermia (highest HCSER score) [2] [3]. | |
| Cell Line (Mechanistic Study) | Sequence-specific combination with SN-38 (active metabolite of Irinotecan) | Synergistic cytotoxicity with short-term exposure to SN-38 followed by this compound. Antagonistic effect with the reverse sequence, co-exposure, or longer exposure [4]. | |
| Non-Human Primate Model | Pharmacokinetics and distribution | Limited penetration into the cerebrospinal fluid [1]. |
This compound is a quinazoline-based antifolate rationally designed to be a specific and direct inhibitor of thymidylate synthase (TS) [5] [6]. Its mechanism is distinct from other chemotherapeutic agents like 5-fluorouracil (5-FU), oxaliplatin, and irinotecan.
The following diagram illustrates the key steps in its mechanism and cellular processing:
Beyond TS inhibition, this compound's cellular pharmacokinetics are crucial. It enters cells rapidly via the reduced folate carrier system [1]. Once inside, it undergoes extensive polyglutamation—a process where multiple glutamate residues are added to the molecule [5] [1]. These polyglutamated forms are retained intracellularly for prolonged periods and are approximately 100-fold more potent at inhibiting TS than the parent drug, leading to sustained cytotoxic effects even after the parent drug has been cleared from plasma [1].
Here are the methodologies for two key preclinical experiments that demonstrate the evaluation of this compound's activity.
This protocol is used to identify chemotherapeutics whose effect is most enhanced by hyperthermia, a relevant approach for therapies like Hyperthermic Intraperitoneal Chemotherapy (HIPEC) [2] [3].
Organoid Establishment:
Drug and Hyperthermia Conditioning:
Viability Assessment:
This protocol tests the hypothesis that combining this compound with other agents having different mechanisms of action (like the topoisomerase I inhibitor irinotecan) can yield synergistic effects [4].
The preclinical profile of this compound supports several promising research and clinical development directions:
Raltitrexed is a quinazoline folate analogue designed to specifically inhibit thymidylate synthase (TS) [1]. TS is a critical enzyme in the de novo synthesis of thymidine triphosphate (dTMP), a necessary precursor for DNA replication [2]. The inhibition of TS leads to "thymineless death," a form of cell death triggered by DNA damage and fragmentation [2].
The following diagram illustrates the core mechanism of action and the crucial role of polyglutamation:
Figure 1: The mechanism of this compound action, highlighting the critical role of intracellular polyglutamation in enhancing and sustaining thymidylate synthase inhibition.
The functional importance of polyglutamation is demonstrated by research showing that cells with low FPGS activity exhibit profound resistance to this compound [3]. The prolonged intracellular retention of the active polyglutamates is reflected in the triexponential plasma pharmacokinetic profile of the parent drug, which features a very long terminal elimination half-life [4] [5].
The table below summarizes key quantitative data on this compound's activity and pharmacokinetics.
| Parameter | Value / Finding | Context / Source |
|---|---|---|
| TS Inhibition (IC₅₀) | ~9 nM [6] | L1210 cell growth inhibition in culture |
| Plasma Half-Lives | t₁/₂α: ~12 min; t₁/₂β: ~103 min; t₁/₂γ: >24 hours [5] | Triexponential decline in patients |
| FPGS Impact | >1000-fold resistance in low-FPGS cells [3] | CCRF-CEM:RC2Tomudex cell line vs. parent line |
| CSF Penetration | Limited (0.6-2.0%); detectable only after 10 mg/m² dose [4] | Non-human primate model |
| Protein Binding | >93% [7] | In plasma |
A standard method for quantifying polyglutamate formation is High-Performance Liquid Chromatography (HPLC). The following workflow, adapted from a study on methotrexate polyglutamates, outlines the core steps [8]:
Figure 2: A standard HPLC workflow for quantifying intracellular polyglutamate levels.
The unique pharmacology of this compound has direct clinical consequences. The standard dose is 3 mg/m² administered as a 15-minute intravenous infusion every 3 weeks [1] [9]. This dosing interval is feasible precisely because the polyglutamated forms are retained in cells, providing continuous TS inhibition [1].
| Creatinine Clearance (mL/min) | Recommended Dose | Dosing Interval |
|---|---|---|
| > 65 | 100% (3 mg/m²) | Every 3 weeks |
| 55 - 65 | 75% | Every 4 weeks |
| 25 - 54 | 50% | Every 4 weeks |
| < 25 | Contraindicated | Not applicable |
Raltitrexed is a folate analogue whose cellular uptake and activity depend on the RFC and subsequent intracellular metabolism [1] [2]. The following diagram and table summarize this process and its key characteristics.
| Characteristic | Description |
|---|---|
| Primary Transporter | Reduced Folate Carrier (RFC/SLC19A1); major folate transport system in mammalian cells [2]. |
| Transport Mechanism | RFC functions as an anion exchanger; folate influx is coupled to organic phosphate efflux [2]. |
| Intracellular Activation | Extensive polyglutamation by folylpolyglutamate synthetase (FPGS) [1] [3]. |
| Consequence of Polyglutamation | Polyglutamates have ~100-fold greater inhibitory potency against TS than the parent drug [3]. |
| Key Functional Impact | Polyglutamated forms are retained intracellularly for prolonged periods, leading to sustained TS inhibition and cytotoxicity [1]. |
For researchers designing experiments with this compound, several pharmacological and cellular factors are critical, as summarized in the table below.
| Factor | Consideration & Experimental Impact |
|---|---|
| RFC Expression | Ubiquitous RFC expression is major folate transporter, but loss or mutation is a key resistance mechanism [2]. |
| FPGS Activity | Low FPGS activity in some tumors confers resistance to this compound; evaluate FPGS expression/activity in model systems [4]. |
| Alternative Antifolates | Plevitrexed is a non-polyglutamated TS inhibitor active in FPGS-deficient cells and a good RFC substrate [4]. |
| Toxicity Profile | Distinct from 5-FU; less mucositis and leukopenia, but more asthenia, nausea, vomiting, and transient liver enzyme elevations [4] [5]. |
| Renal Function | Critical for dosing; primarily excreted unchanged in urine. Dose reduction required for renal impairment to avoid severe toxicity [3] [4]. |
The "Experimental Protocols" you requested are specific laboratory procedures. The search results I obtained are review articles describing biological concepts and outcomes rather than step-by-step methods. To study the principles outlined, researchers generally focus on several key methodological areas:
The table below summarizes efficacy and safety data from recent clinical studies investigating Raltitrexed-based regimens in advanced lines of treatment.
| Regimen | Study Phase / Type | Patient Population | Key Efficacy Results | Common Grade 3+ Toxicities |
|---|---|---|---|---|
| This compound + S-1 (RS) [1] | Prospective Phase II (n=105) | mCRC, 3rd-line after 5-FU, oxaliplatin, irinotecan | ORR: 7.62%, DCR: 48.57%, mPFS: 2.5 mos, mOS: 8.0 mos [1] | Neutropenia, anemia, thrombocytopenia, nausea, diarrhea [1] |
| This compound + S-1 + Fruquintinib (RSF) [2] | Phase II Protocol (2025) | Refractory mCRC after 1st & 2nd-line therapy | Primary endpoint: Objective Response Rate (ORR) [2] | To be determined (Trial ongoing) [2] |
| This compound + Irinotecan [3] | Phase II (n=91) | 1st-line advanced CRC | ORR: 34%, mPFS: 11.1 mos, mOS: 15.6 mos [3] | Diarrhea (15%), nausea/vomiting (4%), elevated transaminases (7%) [3] |
| This compound Monotherapy [4] | Pilot Study (n=25) | mCRC relapsed after 1st-line Irinotecan/5-FU/LV | ORR: 12%, DCR: 44%, mTTP: 5.5 mos, mOS: 8 mos [4] | Neutropenia (G3: 28%), anemia (G1-2: 36%), mild mucositis [4] |
Beyond conventional chemotherapy, this compound is being explored in innovative treatment modalities.
For researchers looking to replicate key findings, here is a summary of the methodology used in the gastric cancer apoptosis study [6].
The following diagram illustrates the key molecular events in this compound-induced apoptosis, as identified in preclinical models [6].
Recent studies and trial protocols point towards several promising avenues for this compound development.
The following table summarizes the efficacy outcomes reported in key studies investigating this triple-drug combination:
| Study Type & Population | Patient Number | ORR (%) | DCR (%) | Median PFS | Median OS |
|---|---|---|---|---|---|
| Phase II Trial (3rd/later-line) [1] [2] | 44 | 15.9 | 54.5 | 3.7 months (110 days) | 12.2 months (367 days) |
| Real-World Study (Heavily Pretreated) [3] [4] | 44 | 7.0 | 65.1 | 4.7 months | 13.5 months |
| Phase II Trial (2nd-line) [5] | 100 | 25.5 (SALIRI+Bev) | 87.2 (SALIRI+Bev) | 8.4 months | 17.6 months (SALIRI+Bev) |
The safety profile of the regimen is generally manageable. The most common adverse events are mild to moderate and may include leukopenia, neutropenia, fatigue, and elevated transaminases. Grade 3-4 toxicities occur at a low incidence, and no treatment-related deaths were reported in the cited studies [5] [3].
This protocol is adapted from the methods described in the referenced clinical trials for use in a third-line or later setting for refractory mCRC [1] [3].
The treatment is administered in 21-day cycles.
| Drug | Dose | Route | Schedule |
|---|---|---|---|
| Bevacizumab | 7.5 mg/kg | Intravenous (IV) infusion | Day 1 of each cycle |
| Raltitrexed | 3-4 mg/m² | IV infusion (over 15 minutes) | Day 1 of each cycle |
| S-1 | Based on Body Surface Area (BSA):
Dose Modifications: Treatment should be interrupted or doses reduced based on the severity of adverse events, as graded by NCI-CTCAE criteria.
The workflow below outlines the treatment pathway and the underlying biological rationale for the drug combination.
Rationale for the Combination:
Hepatic arterial infusion chemotherapy (HAIC) represents a sophisticated locoregional treatment approach that capitalizes on the unique dual blood supply of the liver. While normal hepatocytes derive 70-80% of their blood supply from the portal venous system, primary and metastatic liver tumors are predominantly perfused by the hepatic artery, creating an opportunity for targeted drug delivery [1]. This physiological advantage allows HAIC to achieve high local drug concentrations within tumors while minimizing systemic exposure and associated toxicities. The technique involves percutaneous or surgical placement of a catheter directly into the hepatic artery, enabling continuous or intermittent infusion of chemotherapeutic agents directly to liver tumors [1].
Raltitrexed (Tomudex, ZD1694) is a quinazoline folate analogue that functions as a specific, high-affinity inhibitor of thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidine nucleotides required for DNA replication and repair [2] [3]. Unlike 5-fluorouracil (5-FU), which requires complex intracellular activation and has a short half-life, this compound undergoes rapid cellular uptake and extensive polyglutamation within cells. These polyglutamated forms demonstrate enhanced TS inhibition and prolonged intracellular retention, resulting in sustained antitumor activity even after brief exposure periods [2] [4]. The pharmacological advantages of this compound include its simplified administration protocol (approximately 1-hour infusion versus 44 hours for 5-FU), reduced requirement for continuous infusion pumps, and potentially improved patient tolerance and compliance [5] [6].
The TOMOX regimen (this compound plus oxaliplatin) has emerged as a promising combination for HAIC, particularly in patients with colorectal cancer liver metastases (CRCLM) and hepatocellular carcinoma (HCC) with metastatic involvement. Oxaliplatin induces DNA cross-links and complements the thymidylate synthase inhibition of this compound, creating a synergistic antitumor effect while maintaining a manageable safety profile [7] [8] [5].
Table 1: Efficacy of this compound-based HAIC in Colorectal Cancer Liver Metastases
| Study (Year) | Patients (n) | Regimen | Prior Therapies | ORR | DCR | Median PFS (months) | Median OS (months) |
|---|---|---|---|---|---|---|---|
| Guo et al. (2017) [7] | 18 | TOMOX-HAIC | 2 lines systemic chemotherapy | - | - | 4.9 | 20.6 |
| Guo et al. (2017) [7] | 24 | FOLFOX-HAIC | 2 lines systemic chemotherapy | - | - | 6.6 | 15.4 |
| Randomized Phase II (2022) [6] | 61 | TOMOX-HAIC | Mixed (including refractory) | 22.4% | 71.4% | 4.6 | 13.1 |
| Randomized Phase II (2022) [6] | 56 | FOLFOX-HAIC | Mixed (including refractory) | 26.1% | 80.4% | 5.8 | 17.6 |
For patients with unresectable CRCLM who have failed standard systemic chemotherapy, HAIC with TOMOX has demonstrated encouraging efficacy. A retrospective analysis by Guo et al. directly compared TOMOX-HAIC with FOLFOX-HAIC (oxaliplatin plus 5-FU) in 42 patients who had progressed after two lines of systemic chemotherapy. The study reported a median overall survival of 20.6 months for TOMOX-HAIC versus 15.4 months for FOLFOX-HAIC, though this difference did not reach statistical significance (p=0.734) [7]. The median progression-free survival was 4.9 months for TOMOX and 6.6 months for FOLFOX (p=0.215), suggesting comparable efficacy between the two regimens [7].
A subsequent randomized phase II trial published in 2022 compared TOMOX-HAIC (n=61) with FOLFOX-HAIC (n=56) in patients with unresectable CRCLM. With a median follow-up of 39.5 months, the study found no statistically significant differences in efficacy outcomes between the two arms. The objective response rate was 22.4% for TOMOX versus 26.1% for FOLFOX, while disease control rates were 71.4% versus 80.4%, respectively [6]. The similar efficacy profiles, combined with the practical advantage of shorter infusion time, position TOMOX-HAIC as a valuable alternative to FOLFOX-HAIC in the management of refractory CRCLM.
Table 2: Efficacy of this compound-based HAIC in Hepatocellular Carcinoma and Other Malignancies
| Study (Year) | Cancer Type | Patients (n) | Regimen | ORR | DCR | Median PFS (months) | Median OS (months) |
|---|---|---|---|---|---|---|---|
| Phase II Trial (2024) [5] | HCC with extrahepatic metastasis | 39 | TOMOX-HAIC + Apatinib | 53.8% (RECIST) 61.5% (mRECIST) | 89.7% | 6.2 | 11.3 |
| Retrospective (2019) [8] | Unresectable HCC | 37 | TOMOX-HAIC post-TACE | 54.0% | - | 12.0 | 19.0 |
The application of TOMOX-HAIC has expanded beyond colorectal metastases to include hepatocellular carcinoma (HCC), particularly in advanced stages. A recent phase II trial investigated the combination of TOMOX-HAIC with apatinib (a VEGFR-2 tyrosine kinase inhibitor) in patients with HCC with extrahepatic metastasis who had progressed after first-line systemic therapy. The regimen demonstrated promising efficacy with an objective response rate of 53.8% by RECIST v1.1 and 61.5% by mRECIST criteria [5]. The disease control rate was 89.7%, with median progression-free survival of 6.2 months and overall survival of 11.3 months [5]. Notably, tumor shrinkage was observed in both intrahepatic (87.2% of patients) and extrahepatic lesions (74.4% of patients), indicating systemic activity of the combined approach [5].
In a retrospective study of 37 patients with unresectable HCC treated with TOMOX-HAIC following transarterial chemoembolization (TACE), the median overall survival reached 19.0 months with a median progression-free survival of 12.0 months [8]. The objective response rate was 54.0%, with 8.1% of patients achieving complete response and 46.0% showing partial response [8]. Multivariate analysis identified BCLC stage B disease and a derived neutrophil-to-lymphocyte ratio (dNLR) ≤2 as significant predictors of favorable prognosis [8].
Emerging evidence also supports the investigation of this compound-based HAIC in liver metastases from other primary malignancies, including gastric cancer, esophageal cancer, gastroenteropancreatic neuroendocrine tumors, and uveal melanoma [1], though robust clinical data for these indications remain limited.
Inclusion criteria for TOMOX-HAIC typically include: histologically confirmed primary tumor with liver-dominant metastatic disease; age ≥18 years; Eastern Cooperative Oncology Group (ECOG) performance status of 0-2; adequate bone marrow function (absolute neutrophil count ≥1.5×10⁹/L, platelets ≥80×10⁹/L); adequate hepatic function (total bilirubin <3× upper limit of normal [ULN], alanine aminotransferase and aspartate aminotransferase <5× ULN); adequate renal function (estimated creatinine clearance ≥30 mL/min); and life expectancy >3 months [7] [6]. Patients with extrahepatic metastases may be included provided the dominant disease burden is hepatic and the extrahepatic disease is stable or minimally symptomatic [7] [6].
Exclusion criteria typically include: severe uncontrolled comorbidities; active infection; pregnancy or lactation; known hypersensitivity to this compound or oxaliplatin; severe peripheral neuropathy; and inability to undergo hepatic artery catheterization due to vascular anomalies or previous surgical alterations [6]. Special consideration is required for patients with renal impairment, as this compound is primarily eliminated renally and requires dose adjustment when creatinine clearance is below 65 mL/min [3] [4].
The HAIC procedure begins with diagnostic angiography to map the hepatic arterial anatomy and identify tumor-feeding vessels. Using the Seldinger technique, vascular access is established typically through the femoral artery, though radial access represents an alternative approach [7] [6]. A coaxial catheter system (e.g., Renegade Hi Flo, Boston Scientific or Stride ASAHI INTECC) is advanced under fluoroscopic guidance into the abdominal aorta, followed by selective cannulation of the celiac trunk and common hepatic artery [7] [6].
Comprehensive visceral angiography is performed to delineate the arterial supply to the liver, identify anatomic variants, and exclude extrahepatic collateral supply to tumors. The catheter tip is subsequently positioned selectively in the proper hepatic artery for diffuse bilobar disease or lobar/sectional branches for localized tumors [1] [6]. To prevent gastrointestinal complications from inadvertent drug infusion, embolization of collateral vessels (such as the right gastric artery or gastroduodenal artery) may be performed using microcoils when necessary [8] [6].
For repeated infusion protocols, implantable port systems connected to subcutaneous reservoirs may be surgically placed with the catheter tip positioned in the target artery and secured to prevent dislodgement [1]. The patency of the catheter system must be confirmed before each infusion cycle, with careful attention to signs of hepatic artery occlusion or pseudo-occlusion that might compromise treatment delivery [1].
Table 3: TOMOX-HAIC Dosing and Administration Protocol
| Component | Dosage | Administration Route | Infusion Duration | Frequency |
|---|---|---|---|---|
| Oxaliplatin | 85 mg/m² | Hepatic arterial | 4 hours | Every 4 weeks |
| This compound | 3 mg/m² | Hepatic arterial | 1 hour | Every 4 weeks |
| Pre-hydration | 500-1000 mL 0.9% NaCl | Intravenous | 2-4 hours | Before each cycle |
| Antiemetics | According to institutional protocol | Intravenous/oral | Before chemotherapy | Before each cycle |
The TOMOX-HAIC regimen consists of oxaliplatin (85 mg/m²) administered as a 4-hour hepatic arterial infusion, followed by or concurrently with this compound (3 mg/m²) administered as a 1-hour hepatic arterial infusion [7] [6]. Treatment cycles are typically repeated every 4 weeks, continuing until disease progression, unacceptable toxicity, or achievement of resectability [6].
Drug preparation should follow aseptic techniques under ISO Class 5 conditions. Oxaliplatin is reconstituted according to manufacturer instructions, typically in 250-500 mL of 5% dextrose solution. This compound is diluted in 50-100 mL of 0.9% sodium chloride solution. Incompatibility between oxaliplatin and chloride ions necessitates the use of dextrose solutions rather than normal saline for oxaliplatin dilution to prevent degradation.
Premedication should include antiemetics (e.g., 5-HT3 antagonists) and corticosteroids according to institutional protocols. Adequate hydration with 500-1000 mL of 0.9% sodium chloride is recommended before initiation of chemotherapy to ensure renal perfusion and prevent oxaliplatin-induced renal injury [6].
Radiological assessment of treatment response should be performed every 2-3 cycles using contrast-enhanced computed tomography (CT) or magnetic resonance imaging (MRI) of the abdomen and pelvis. The Response Evaluation Criteria in Solid Tumors (RECIST v1.1) is standard for objective response assessment, while modified RECIST (mRECIST) may provide additional valuable information in hepatocellular carcinoma [5] [6]. Evaluation should include both intrahepatic and extrahepatic disease sites.
Laboratory monitoring should include complete blood count, comprehensive metabolic panel (with particular attention to liver enzymes and renal function), and tumor markers (e.g., CEA for CRCLM, AFP for HCC) prior to each treatment cycle. During the infusion period, weekly laboratory assessments are recommended to monitor for delayed toxicities [6].
Dose modifications should be implemented based on observed toxicities. For this compound, dose reduction or discontinuation is required in cases of renal impairment, elevated liver enzymes (>5× ULN), or severe non-hematological toxicity (grade ≥3). Oxaliplatin dose should be adjusted for persistent peripheral neuropathy, hematological toxicity, or hypersensitivity reactions [7] [6].
The safety profile of TOMOX-HAIC is characterized by manageable, predominantly low-grade toxicities. In comparative studies, the TOMOX regimen demonstrated a differentiated toxicity profile compared to FOLFOX-HAIC. Specifically, leukopenia appears more common with FOLFOX-HAIC (p=0.026), while hepatic transaminase elevations may occur more frequently with TOMOX-HAIC (p=0.039) [7]. Grade 3-4 thrombocytopenia has been reported in approximately 7.7-18.9% of patients across studies, with no significant differences between regimens [7] [8].
Hepatotoxicity represents a particular consideration with this compound-based therapy. A comprehensive analysis of predictive factors for this compound-induced hepatotoxicity identified several risk factors: elevated baseline transaminases, number of chemotherapy cycles, cumulative this compound dose, short intervals between courses, and combination with oxaliplatin [9]. Importantly, sex, age, creatinine clearance, previous chemotherapy, and presence of liver metastases did not significantly predict hepatotoxicity in multivariate analysis [9]. Hepatotoxicity led to treatment delays (≥1 week) in approximately 10% of chemotherapy cycles and was the reason for treatment discontinuation in 6% of patients [9].
Common non-hematological toxicities associated with TOMOX-HAIC include transient elevation of liver enzymes (21.6% grade 3-4 AST elevation), hyperbilirubinemia (75.7% grade 1-2), nonspecific abdominal pain, fever, and fatigue [8]. The combination of TOMOX-HAIC with targeted agents such as apatinib may introduce additional class-effect toxicities including hypertension (25.6% grade 3), hand-foot syndrome (12.8% grade 3), and proteinuria (7.7% grade 3) [5].
Notably, the shorter infusion time with TOMOX-HAIC (approximately 5 hours total) compared to FOLFOX-HAIC (approximately 48 hours) may reduce the risk of thromboembolic events associated with prolonged bed rest and infusion pump use [6]. This practical advantage may be particularly relevant for patients with hypercoagulable states or limited mobility.
Proactive management of TOMOX-HAIC toxicities includes:
The antitumor activity of this compound stems from its potent inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP) [2] [3]. By forming a stable ternary complex with TS and the folate cofactor, this compound depletes intracellular thymidine nucleotide pools, leading to impaired DNA synthesis and DNA damage accumulation [2]. The subsequent activation of p53-mediated pathways and cell cycle arrest at the G1/S checkpoint ultimately induces apoptosis in rapidly dividing tumor cells [2].
Experimental studies in HepG2 hepatocellular carcinoma cells have demonstrated that this compound inhibits proliferation through G0/G1 cell cycle arrest, mediated via downregulation of cyclin A and cyclin-dependent kinase 2 (CDK2) [2]. This cell cycle arrest was associated with elevated expression of tumor suppressor genes p53 and p16, which contribute to the reduction of cyclin A/CDK2 complexes [2]. The concentration-dependent antiproliferative effects of this compound observed in preclinical models support its application in HAIC, where high local concentrations can be achieved.
Figure 1: Molecular Mechanism of this compound-induced Cell Cycle Arrest and Apoptosis
Population pharmacokinetic studies have identified several patient-specific factors that significantly influence this compound disposition. The clearance of this compound is directly correlated with creatinine clearance (CL = 0.54 + 0.02 × CLCR), explaining approximately 35% of the interpatient variability in drug elimination [4]. Additionally, body weight and serum albumin levels account for 56% of the variability in volume of distribution (V = 6.64 + 0.08 × WT - 0.16 × ALB) [4].
This compound exhibits triexponential pharmacokinetics with a prolonged terminal half-life (t½γ = 257 hours) reflecting slow redistribution from tissue stores, particularly the polyglutamated forms [4]. This pharmacokinetic profile supports intermittent dosing schedules while necessitating careful consideration of cumulative exposure in patients with impaired renal function. The extensive polyglutamation of this compound within hepatocytes and tumor cells contributes to its sustained TS inhibition despite relatively brief plasma exposure, making it particularly suitable for HAIC applications where prolonged local drug exposure can be achieved [2] [4].
Despite the encouraging clinical data supporting TOMOX-HAIC, several research gaps remain to be addressed. Current limitations include the predominance of retrospective studies and small randomized trials, heterogeneity in patient populations and prior treatments, and limited long-term follow-up data [1] [7] [6]. Additionally, the optimal sequencing of TOMOX-HAIC relative to systemic therapies, targeted agents, and immunotherapy remains undefined.
Future research should focus on prospective validation in larger, homogeneous patient populations; exploration of predictive biomarkers for patient selection; and evaluation of combination strategies with novel therapeutic agents. The potential synergy between TOMOX-HAIC and immune checkpoint inhibitors represents a particularly promising avenue, given the ability of chemotherapy to modulate the tumor microenvironment and enhance immunogenicity.
Further technical refinements in catheter placement techniques, development of more biocompatible infusion systems, and optimization of dosing schedules based on pharmacological principles may further enhance the therapeutic index of TOMOX-HAIC. The integration of functional imaging biomarkers for early response assessment could also facilitate treatment individualization and improve clinical outcomes.
This compound-based hepatic arterial infusion chemotherapy represents a valuable therapeutic option for patients with liver-dominant metastases from colorectal cancer and hepatocellular carcinoma. The TOMOX regimen combines the pharmacological advantages of this compound—including specific thymidylate synthase inhibition, convenient administration schedule, and favorable toxicity profile—with the locoregional delivery advantages of HAIC. Clinical evidence supports its efficacy in appropriately selected patients, particularly those who have progressed on standard systemic therapies. With careful attention to technical protocol details, patient selection, and toxicity management, TOMOX-HAIC can be safely integrated into multidisciplinary liver-directed therapy approaches, offering meaningful disease control and potential survival benefits for patients with advanced hepatic malignancies.
A detailed, step-by-step protocol for administering the SALIRI regimen in a clinical or research setting is as follows.
Table 2: Dose Modification Guidelines for Hematological Toxicity
| Toxicity | Action |
|---|---|
| ANC < 0.5 x 10⁹/L or Platelets < 50 x 10⁹/L | Delay treatment until recovery (ANC ≥ 1.5 x 10⁹/L; Platelets ≥ 75 x 10⁹/L) and reduce subsequent this compound dose by 25% [4]. |
| Febrile Neutropenia | Delay treatment until recovery and reduce subsequent this compound dose by 25% [4]. |
Table 3: Dose Modification Guidelines for Non-Hematological Toxicity
| Toxicity | Action |
|---|---|
| Diarrhea (Grade 3/4) | Delay treatment until resolution to Grade ≤1. For first occurrence, reduce this compound by 50%; for second occurrence, omit this compound [4]. |
| Mucositis (Grade 3/4) | Delay treatment until resolution to Grade ≤1. For first occurrence, reduce this compound by 50%; for second occurrence, omit this compound [4]. |
| Renal Impairment (eGFR 30-44 mL/min) | Reduce this compound dose by 50% and extend dosing interval to 28 days. Avoid use if eGFR < 30 mL/min [4]. |
The SALIRI regimen's efficacy is grounded in the synergistic cytotoxicity of its components, which target DNA replication and repair through distinct but complementary mechanisms.
Diagram Title: Sequential Mechanism of SALIRI Synergism
The synergistic effect is highly schedule-dependent. Preclinical data demonstrates that administering SN-38 (irinotecan's active metabolite) followed by this compound 24 hours later produces significantly greater cytotoxicity than simultaneous administration or the reverse sequence [7]. This 24-hour interval allows for maximal replication stress from irinotecan, after which this compound administration exacerbates the DNA damage, leading to overwhelmed cellular repair mechanisms and synergistic cell death [7].
The SALIRI regimen is an established, effective, and tolerable second-line treatment option for mCRC. Its development and optimization highlight the importance of understanding molecular mechanisms, particularly schedule-dependent synergism, and addressing the specific needs of patient subgroups intolerant to fluoropyrimidines. This protocol provides a framework for its clinical application and future research.
The SALOX regimen combines two cytotoxic agents with distinct mechanisms of action: raltitrexed, a specific thymidylate synthase (TS) inhibitor, and oxaliplatin, a platinum-based DNA cross-linking agent. This combination is recognized for its efficacy and convenient administration schedule [1] [2].
The regimen's activity stems from the synergistic effect of its components targeting DNA synthesis and replication:
The diagram below illustrates this synergistic mechanism of action.
The SALOX regimen is primarily indicated for metastatic Colorectal Cancer (mCRC). Clinical evidence supports its use in two key settings:
The table below summarizes key efficacy outcomes from clinical studies.
| Study (Year) | Phase | Patient Population | Median PFS (Months) | Median OS (Months) | ORR (%) | DCR (%) |
|---|---|---|---|---|---|---|
| Jiang et al. (2024) [1] | II | mCRC, second-line | 11.6 (SALOX subgroup) | 17.1 (SALOX subgroup) | 33.3 | 83.3 |
| Feliu et al. (2012) [2] | II | mCRC, first-line | 7.7 | 15.6 | 45.6 | Not Specified |
| Phase II Trial (2005) [4] | II | mCRC, first-line | 8.2 | Not Reached (69% alive at 14m) | 46 | Not Specified |
Key Efficacy Notes:
The SALOX regimen has a distinct and manageable toxicity profile that differs from fluorouracil-based regimens.
The table below provides a comparative overview of the toxicity profiles.
| Toxicity Type | SALOX / TOMOX Regimen | FOLFOX Regimen | Notes |
|---|---|---|---|
| Hematological | Lower incidence [2] | Higher incidence of neutropenia and leukopenia [2] | |
| Gastrointestinal (Diarrhea) | Moderate incidence, can be severe [4] | Managed per protocol | A key toxicity to monitor and manage proactively. |
| Hepatic | Higher incidence of transaminase elevation [2] | Lower incidence [2] | Common but often manageable. |
| Neurological | Peripheral neuropathy (oxaliplatin-related) [4] | Peripheral neuropathy (oxaliplatin-related) [2] | Similar profile, related to cumulative oxaliplatin dose. |
| Other | Asthenia [2] | Hand-foot syndrome, mucositis [2] | SALOX avoids 5-FU specific toxicities. |
The standard dosing and administration schedule for the SALOX regimen, as used in recent clinical trials, is outlined below.
Key Administration Notes:
For preclinical drug development, the following protocol can be used to evaluate the antitumor activity of this compound, as adapted from a study on liver cancer cells [3].
Objective: To determine the cytotoxic effect and mechanism of action of this compound on cancer cell lines (e.g., HepG2, colorectal cancer organoids). Materials:
Methodology:
Cell Culture and Treatment:
Cell Proliferation Assay (IC₅₀ Determination):
Clonogenic (Colony Formation) Assay:
Cell Cycle Analysis (Flow Cytometry):
Mechanistic Studies (mRNA and Protein Expression):
Expected Outcomes: this compound treatment should induce G0/G1 cell cycle arrest, accompanied by downregulation of cyclin A and CDK2, and upregulation of p53 and p16 [3].
Research indicates this compound has significant synergistic effects with hyperthermia, which can be evaluated using patient-derived organoids (PDOs) for applications like Hyperthermic Intraperitoneal Chemotherapy (HIPEC) [6].
Objective: To evaluate the synergy between this compound and hyperthermia using a 3D colorectal cancer organoid model. Materials:
Methodology:
Organoid Generation:
Hyperthermia and Drug Treatment:
Viability Assessment and Analysis:
Raltitrexed, a specific thymidylate synthase (TS) inhibitor, offers a favorable toxicity profile and convenient administration schedule, making it a candidate for maintenance therapy. The table below summarizes key efficacy outcomes from recent clinical studies in gastrointestinal cancers.
Table 1: Clinical Efficacy of this compound-Based Regimens in Advanced Cancers
| Cancer Type | Study Phase / Type | Regimen | Key Efficacy Outcomes | Citation |
|---|---|---|---|---|
| Metastatic Colorectal Cancer (mCRC) | Prospective Phase II (2nd-line) | This compound + Irinotecan + Bevacizumab (SALIRI/Bev), followed by this compound/Bev maintenance | Median PFS: 8.4 months; Median OS: 17.6 months; DCR: 87.2% | [1] |
| Heavily Pretreated mCRC | Real-World Study | This compound + S-1 + Bevacizumab | Median PFS: 4.7 months; Median OS: 13.5 months; DCR: 65.1% | [2] |
| Locally Advanced Nasopharyngeal Carcinoma (LA-NPC) | Phase II | This compound + Cisplatin (Induction & Concurrent with CRT) | 2-year OS: 92%; 2-year RFS: 85%; ORR: 98% | [3] |
This protocol is adapted from a prospective Phase II study investigating second-line treatment followed by maintenance therapy for mCRC [1].
Induction Phase:
Maintenance Phase:
This compound is a folate analog competitively inhibiting thymidylate synthase (TS), depleting thymidine triphosphate (dTTP), and causing DNA fragmentation and apoptosis [3] [4]. Preclinical studies reveal additional apoptosis mechanisms.
The following diagram illustrates the mitochondrial-mediated apoptosis pathway induced by this compound in cancer cells, based on findings in gastric and prostate cancer models [5] [6].
Diagram 1: this compound triggers apoptosis through TS inhibition and DNA damage, leading to mitochondrial dysfunction and caspase-3 activation. In prostate cancer models, it also impedes HSPA8, contributing to ER stress [5] [6].
Evidence supports this compound as a viable and effective agent for maintenance therapy, especially in mCRC. Its distinct mechanism of action, manageable safety profile, and convenient dosing schedule offer significant clinical advantages.
Future work should focus on:
Colorectal cancer (CRC) is the third most common cancer and the second leading cause of cancer death globally [1]. For patients with metastatic colorectal cancer (mCRC) who progress after first-line fluoropyrimidine-based chemotherapy, second-line treatment options remain a critical therapeutic challenge. A significant limitation of sequential fluoropyrimidine use is the development of cross-resistance [2].
Raltitrexed is a specific thymidylate synthase (TS) inhibitor that demonstrates no complete cross-resistance with 5-fluorouracil (5-FU), making it a viable alternative for patients who have failed prior 5-FU-based regimens [1]. Phase I/II studies have established that this compound combined with irinotecan has significant synergistic effects and acceptable toxicity profiles [1]. The following application notes and protocols detail the implementation of this compound-based regimens as second-line therapy for mCRC, supported by recent clinical trial evidence.
Recent prospective and retrospective studies have demonstrated the efficacy of this compound-based regimens in the second-line setting for mCRC. The table below summarizes key efficacy endpoints from recent clinical investigations:
Table 1: Efficacy of this compound-Based Second-Line Regimens in mCRC
| Study Type & Population | Regimen | Sample Size | ORR (%) | DCR (%) | Median PFS (months) | Median OS (months) |
|---|---|---|---|---|---|---|
| Prospective Phase II (Post-FOLFOX) [1] | Irinotecan + this compound | 108 | 17.6 | 76.9 | 4.9 | 13.1 |
| Retrospective Study (2nd Line) [3] | TOMIRI (Irinotecan + this compound) | 164 | 13.4 | 81.7 | 7.0 | 21.0 |
| Prospective Phase II (+Bevacizumab) [4] | SALIRI + Bevacizumab | 94 | 25.5 | 87.2 | 8.2 | 17.6 |
| Prospective Phase II (+Bevacizumab) [4] | SALOX + Bevacizumab | 6 | 33.3 | 83.3 | 11.6 | 17.1 |
ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival.
The safety profile of this compound-based combinations is generally manageable, with most adverse events (AEs) being Grade I/II and reversible with appropriate supportive care [1].
Table 2: Common Adverse Events Associated with this compound-Based Second-Line Regimens
| Adverse Event | Incidence (Grade I-II) | Incidence (Grade III-IV) | Management Notes |
|---|---|---|---|
| Hepatic Dysfunction | 55.1% [3] | 7.3% [3] | AST/ALT elevation; monitor LFTs, typically self-limiting [1]. |
| Neutropenia | 12.2% [3] | 12.2% (G3-4) [1] | Monitor blood counts; consider G-CSF for G3/4. |
| Leukopenia | Common [1] | 12.2% (G3-4) [1] | Monitor blood counts. |
| Anemia | 27.3% [3] | Information Missing | Rarely requires transfusion. |
| Thrombocytopenia | 10.2% [3] | Information Missing | Monitor blood counts. |
| Fatigue | Common [1] | Information Missing | Supportive care. |
| Diarrhea | Common [1] | 4.7% [1] | Standard antidiarrheal protocols. |
| Nausea/Vomiting | Information Missing | Information Missing | Standard antiemetic prophylaxis. |
A notable advantage of this compound is the absence of treatment-related cardiotoxicity, which is a known risk with fluoropyrimidines, making it particularly suitable for patients with cardiac comorbidities or those who experienced cardiotoxicity on prior 5-FU [1]. The convenience of its administration (short IV infusion without the need for prolonged infusion or folinic acid sensitization) also offers practical benefits for both patients and clinics [2].
Inclusion Criteria:
Exclusion Criteria:
The following protocols detail the most common this compound-based second-line regimens. All cycles are repeated every 21 days.
Table 3: Standard Dosing Protocols for this compound-Based Regimens
| Regimen Name | Component Drugs & Dosing | Administration Schedule | Supportive Medications |
|---|---|---|---|
| SALIRI / TOMIRI | This compound: 3 mg/m² IV [1] [2] | Day 1 of each 21-day cycle [1] | Antiemetics as per institutional protocol. |
| Irinotecan: 180-200 mg/m² IV [1] [2] | Day 1 of each 21-day cycle [1] | Monitor for late-onset diarrhea; prescribe loperamide. | |
| SALOX | This compound: 3 mg/m² IV [2] | Day 1 of each 21-day cycle | Antiemetics as per institutional protocol. |
| Oxaliplatin: 130 mg/m² IV [2] | Day 1 of each 21-day cycle | Educate on cold avoidance and neurotoxicity management. | |
| Combination with Bevacizumab | This compound + Irinotecan (as above) | Day 1 of each 21-day cycle | Monitor for hypertension, proteinuria, bleeding events. |
| PLUS Bevacizumab: 7.5 mg/kg IV [4] [2] | Day 1 of each 21-day cycle | Monitor for hypertension, proteinuria, bleeding events. |
Dose Modifications: Dose reductions or delays should be implemented based on the severity of hematological and non-hematological toxicities, particularly for neutropenia, diarrhea, and hepatic transaminase elevations. Treatment should continue until disease progression or unacceptable toxicity [4] [2].
Baseline Assessments:
On-Treatment Monitoring:
The following diagram illustrates the clinical decision pathway for incorporating this compound into the second-line treatment of mCRC.
This compound-based combination regimens represent a standardized, effective, and safe therapeutic strategy for the first-line treatment of mCRC following progression on fluoropyrimidine and oxaliplatin. The compiled efficacy data, detailed protocols, and decision pathway provide researchers and clinicians with a practical framework for implementing these regimens in clinical practice or trial design. Future research directions should include direct head-to-head comparisons with other second-line options and exploration of predictive biomarkers for optimal patient selection.
Renal function, measured by creatinine clearance (CLcr), is the most critical factor for dose adjustment. Adherence to these modifications is essential to avoid life-threatening toxicity [1]. The following workflow and table outline the dose adjustment protocol.
| Creatinine Clearance (CLcr) | Recommended Dose & Schedule | Reference |
|---|---|---|
| > 65 mL/min | Full dose: 3.0 mg/m² every 3 weeks | [1] |
| 55 - 65 mL/min | Reduced dose: 2.25 mg/m² (75% of standard) every 4 weeks | [1] |
| 25 - 54 mL/min | Reduced dose: 1.5 mg/m² (50% of standard) every 4 weeks | [1] |
| < 25 mL/min | Contraindicated. Do not administer. | [1] |
Recent clinical research explores this compound in combination therapies for refractory metastatic colorectal cancer (mCRC). The "RSF" regimen combines it with S-1 (an oral fluoropyrimidine) and fruquintinib (a VEGFR inhibitor) [2] [3].
This compound has the potential for severe toxicity, primarily affecting the gastrointestinal tract and bone marrow. The following table outlines required dose modifications for adverse events [4] [1].
| Toxicity (Grade) | Action & Dose Modification for Subsequent Cycles |
|---|
| Diarrhea or Mucositis (Grade 2) | Delay treatment until resolved to ≤ Grade 1. • 1st occurrence: No reduction. • 2nd: Reduce by 25%. • 3rd: Reduce by 50%. • 4th: Omit drug. | | Diarrhea or Mucositis (Grade 3/4) | Delay treatment until resolved to ≤ Grade 1. • 1st occurrence: Reduce by 50%. • 2nd occurrence: Omit drug. | | Neutropenia/Thrombocytopenia (< 0.5 or < 50 x 10⁹/L) | Delay treatment until recovery. Consider reducing by 25%. | | Febrile Neutropenia | Delay treatment until recovery. Consider reducing by 25%. |
For severe, life-threatening toxicity (e.g., Grade 4 diarrhea), discontinue this compound permanently and initiate supportive care, which may include intravenous hydration, bone marrow support, and leucovorin rescue (25 mg/m² IV every 6 hours) [4] [1]. Note that leucovorin, folic acid, or related vitamins are contraindicated for concurrent use during normal treatment [1].
Raltitrexed (Tomudex) is a quinazoline-based folate analogue that functions as a specific and potent inhibitor of thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidine triphosphate required for DNA replication [1]. Its cytotoxic potency is significantly enhanced by a unique pharmacological trait: it is actively transported into cells and undergoes extensive intracellular polyglutamation [1] [2]. These polyglutamate metabolites are far more potent TS inhibitors than the parent drug and are retained intracellularly for prolonged periods. This retention allows for sustained cytotoxic effects without the need for continuous drug exposure, underpinning the feasibility of its convenient once-every-3-weeks dosing schedule [1] [3].
The standard dose and administration schedule for this compound have been established based on phase I and III clinical trials [3].
| Parameter | Specification |
|---|---|
| Recommended Dose | 3 mg/m² based on body surface area [4] |
| Dosing Interval | Every 3 weeks [4] |
| Infusion Duration | 15 minutes [3] [4] |
| Infusion Volume | 50 to 250 mL [4] |
| Compatible Diluents | 0.9% Sodium Chloride Solution or 5% Dextrose (Glucose) Solution [4] |
> Critical Note: Dose escalation above 3 mg/m² is not recommended, as it has been associated with an increased incidence of life-threatening or fatal toxicity [4]. This compound must not be mixed with other drugs in the same infusion container [4].
Prior to initiating therapy and before each subsequent cycle, the following assessments are mandatory [4]:
Treatment should only proceed if the following hematological parameters are met:
This compound is primarily eliminated by the kidneys, with 40-50% of the dose excreted unchanged in urine [5] [3] [2]. Renal function significantly impacts drug clearance and must guide dose selection [4] [2]. The following adjustments are recommended based on calculated creatinine clearance (CLCR):
| Creatinine Clearance (CLCR) | Recommended Dose | Dosing Interval |
|---|---|---|
| > 65 mL/min | 100% (3.0 mg/m²) | Every 3 weeks |
| 55 - 65 mL/min | 75% | Every 4 weeks |
| 25 - 54 mL/min | 50% | Every 4 weeks |
| < 25 mL/min | Contraindicated | Not applicable |
Dose reductions for subsequent cycles are required based on the worst grade of toxicity experienced in the previous cycle, provided toxicity has completely resolved [4].
Figure 1: Decision workflow for dose modification based on previous cycle toxicity.
Understanding the disposition of this compound is crucial for predicting its efficacy and toxicity profile.
| Parameter | Value | Notes / Reference |
|---|---|---|
| Peak Plasma Concentration (Cmax) | ~700 ng/mL | Mean value after 3.0 mg/m² dose [5] |
| Time to Cmax (tmax) | At the end of 15-min infusion [5] | |
| Terminal Half-Life (t1/2γ) | 257 hours (~11 days) [5] | Reflects slow redistribution from tissues [2] |
| Mean Clearance (CL) | 41.3 mL/min [5] | Reduced in renal impairment [2] |
| Renal Clearance | 50-60% of total CL [5] | |
| Volume of Distribution (Vss) | ~7.90 L/kg [2] | Extensive tissue distribution |
| Protein Binding | > 90% [2] | |
| Total Urinary Excretion | ~40% of dose [5] | Unchanged drug |
| Total Faecal Excretion | 3% (to 5 days) to 14% (to 10 days) [5] | Unchanged drug |
A population pharmacokinetic analysis demonstrated that creatinine clearance (CLCR), body weight (WT), and serum albumin (ALB) significantly account for the interpatient variability in this compound's pharmacokinetics, providing a basis for personalized dosing [2]:
A rigorous monitoring schedule is essential for the safe administration of this compound due to its potential for severe toxicity.
Figure 2: Clinical monitoring workflow for patients receiving this compound.
The principal dose-limiting toxicities are hematological, gastrointestinal, and asthenia [1] [3].
For patients who experience severe toxicity, the following supportive measures are recommended [4]:
> Critical Contraindication: Leucovorin (folinic acid), folic acid, or vitamin preparations containing these agents are contraindicated for use immediately prior to or during this compound administration, as they may interfere with its cytotoxic action. Their use is only considered as a rescue agent in cases of severe overdose or toxicity [4].
This compound offers a clinically effective thymidylate synthase inhibition with a convenient dosing schedule. Successful and safe application in a clinical or research setting hinges on strict adherence to the 15-minute infusion time, meticulous pre-treatment assessment of renal function with appropriate dose modification, and vigilant monitoring and management of its characteristic toxicities. The provided protocol serves as a comprehensive guide for its standardized use.
The RSF regimen represents a rational combination strategy designed to overcome chemotherapy resistance in refractory mCRC.
Mechanism of Cytotoxic Agents (Raltitrexed + S-1): This "RS" backbone directly targets thymidylate synthase (TS), a critical enzyme for DNA synthesis. This compound is a specific TS inhibitor, while S-1 (containing tegafur, a 5-FU prodrug) simultaneously inhibits dihydropyrimidine dehydrogenase (DPD). DPD inhibition prevents the breakdown of 5-FU, enhancing its bioavailability and overcoming a key mechanism of 5-FU resistance [1] [2]. This dual attack provides a more comprehensive suppression of TS compared to either agent alone.
Mechanism of Targeted Agent (Fruquintinib): Fruquintinib is an oral, highly selective tyrosine kinase inhibitor that targets all three vascular endothelial growth factor receptors (VEGFR-1, -2, and -3). By blocking VEGF signaling, it inhibits tumor angiogenesis, thereby restricting the tumor's supply of oxygen and nutrients [3] [4]. Its high selectivity for VEGFRs minimizes off-target toxicity, making it suitable for combination therapy [4].
The complementary mechanisms of the RS chemotherapy backbone and fruquintinib's anti-angiogenic activity create a multi-faceted attack on the tumor and its microenvironment. The following diagram illustrates the synergistic workflow of the RSF regimen:
Evidence for the RSF regimen builds from a promising case report to an ongoing formal clinical trial.
Supporting Case Report: A 2017 case involved a 54-year-old man with mCRC who progressed on mFOLFOX6 and FOLFIRI regimens. As a third-line therapy, he received the RSF combination, achieving a partial response (PR) that allowed for surgical resection of his hepatic lesion. The treatment resulted in an exceptionally long progression-free survival (PFS) of approximately 3 years by the last follow-up in December 2022, demonstrating a profound and durable response in a treatment-resistant setting [1] [5].
Ongoing Phase II Clinical Trial (NCT06427005): This multicenter, prospective, single-arm trial aims to systematically evaluate the RSF regimen in patients with refractory mCRC. The study population includes adults with metastatic colorectal adenocarcinoma who have progressed on or are intolerant to standard fluoropyrimidine-, oxaliplatin-, and irinotecan-based chemotherapies [6] [2]. The trial schema below outlines the study design and key parameters:
For researchers seeking to implement this regimen, the following detailed protocol is based on the cited clinical trial design [6] [2].
1. Patient Selection Criteria
2. Dosage and Administration The treatment is administered in 21-day cycles with the following schedule. Note that S-1 is dosed based on Body Surface Area (BSA):
| BSA (m²) | S-1 Dose |
|---|---|
| <1.25 | 40 mg (twice daily) |
| 1.25 - 1.50 | 50 mg (twice daily) |
| >1.50 | 60 mg (twice daily) |
3. Dose Modification Guidelines Dose interruptions or reductions are required for managing adverse events, particularly for fruquintinib:
4. Efficacy and Safety Assessment
The safety of the RSF regimen is consistent with the known profiles of its components, particularly fruquintinib.
| Adverse Event | All Grades (%) | Grade ≥3 (%) | Median Time to Onset |
|---|---|---|---|
| Hypertension | 55.4 | 21.2 | 10 days |
| Hand-Foot Skin Reaction (HFSR) | 49.3 | 10.8 | 21 days |
| Proteinuria | 42.1 | 3.2 | 20 days |
The RSF regimen is a promising late-line option for mCRC, especially for patients who have exhausted standard therapies. Its development is a logical step in the evolution of combination therapies that target multiple pathways simultaneously to overcome resistance.
Fluoropyrimidines (5-FU and capecitabine) are cornerstone chemotherapeutics, but their use is limited by cardiotoxicity—including angina, myocardial infarction, and arrhythmias—with a reported incidence of 1.6% to 68% across studies, and a mean risk of approximately 5% [1] [2] [3]. The pathophysiological mechanisms are multifactorial, involving coronary vasospasm, endothelial injury, oxidative stress, and impaired oxygen transfer from red blood cells [1] [2]. For patients experiencing these adverse events, rechallenge with fluoropyrimidines carries a high risk of recurrence, estimated at 20% to 100%, with a fatality rate of up to 13% [2] [3]. Raltitrexed, a folate analog that directly inhibits thymidylate synthase, offers a mechanistically distinct alternative with a more favorable cardiac safety profile [4] [3].
The table below summarizes key efficacy and safety outcomes from clinical studies of this compound in patients with prior fluoropyrimidine-induced cardiotoxicity or high cardiac risk.
| Study and Design | Patient Population | Intervention | Key Efficacy Outcomes | Cardiotoxicity Outcomes with this compound |
|---|
| Large Single-Center Experience (N=247) [5] [3] Retrospective Cohort | GI cancer patients with prior FP cardiotoxicity (n=155) or high cardiac risk (n=92). | this compound (single agent or combination) | • Median OS: 44.3 months • Median PFS: 36.0 months • 5-year OS in early-stage disease: 62.0% | • 13 patients (5.3%) experienced CV toxicity • 1 death (<0.1%) from MI | | Clinical Audit (N=42) [6] Retrospective | Patients switched to this compound after FP cardiotoxicity. | this compound (single agent or combination) | Not specified in excerpt. | • 0 patients experienced further cardiac toxicity. | | Case Report (N=1) [4] | Patient with multivessel CAD and metastatic ESCC. | this compound + Carboplatin + Pembrolizumab | • PFS: >10 months with no disease progression. | • No cardiotoxicity signals from this compound. Patient's NSTEMI was attributed to pre-existing severe CAD. |
This protocol outlines the use of this compound as an alternative for patients with gastrointestinal cancers who have experienced fluoropyrimidine-induced cardiotoxicity.
This compound can be administered as a single agent or in combination with other cytotoxics. Renal function must be assessed prior to every cycle, as this compound is primarily cleared by the kidneys [3] [7].
The following diagram illustrates the clinical decision-making workflow for incorporating this compound into a treatment plan.
This compound provides a clinically validated and effective therapeutic strategy for patients with gastrointestinal cancers for whom fluoropyrimidines are not an option due to cardiotoxicity or high cardiac risk. The evidence demonstrates that this compound-based regimens can achieve favorable long-term survival outcomes with a markedly reduced incidence of cardiac adverse events.
Future efforts should focus on integrating this compound into modern chemoimmunotherapy regimens and validating its utility through larger, prospective trials.
Q1: What is the fundamental pharmacokinetic profile of raltitrexed? The clinical pharmacokinetics of this compound are characterized by a three-compartment model [1] [2]. A key feature is its long terminal half-life, approximately 260 hours, due to extensive tissue sequestration as polyglutamate forms [1]. It is over 90% bound to plasma protein and is primarily eliminated unchanged by the kidneys, with about 40-50% of the dose recovered in urine within 24 hours [1] [3].
Q2: Which patient factors significantly increase the risk of this compound toxicity? The most critical risk factor is compromised renal function [1] [2] [4]. Population pharmacokinetic studies show that creatinine clearance (CLCR) significantly influences drug clearance, explaining 35% of its variability [2]. Other factors include low body weight and low serum albumin levels [2]. The elderly require particular attention due to a higher likelihood of reduced renal function [1].
Q3: How should patients be monitored for this compound-induced hepatotoxicity? While the search results do not specify a monitoring protocol for hepatotoxicity, the established pharmacokinetic and safety data suggest a rigorous approach. The table below outlines a recommended monitoring schedule based on general cytotoxic drug management and the known long half-life of this compound.
Table: Recommended Monitoring Schedule for this compound | Time Point | Laboratory Tests | Clinical Assessment | | :--- | :--- | :--- | | Pre-treatment (Baseline) | ALT, AST, ALP, Total Bilirubin, Albumin, Serum Creatinine (for eGFR) | Full medical history, performance status | | During Treatment (Day 8-10 of each cycle) | ALT, AST, ALP, Total Bilirubin | Symptom assessment (fatigue, nausea, jaundice) | | End of Cycle | ALT, AST, ALP, Total Bilirubin, Albumin, Serum Creatinine | Toxicity grading, dose adjustment decision |
Q4: Are there any specific guidelines for using this compound in CRCLM patients? Current Chinese guidelines for colorectal liver metastases (2025 edition) focus on comprehensive treatment strategies, including multi-disciplinary teams and precision medicine based on molecular typing, but do not provide specific details on this compound regimens in the available excerpt [5]. Always refer to the most updated local and international clinical practice guidelines.
A primary challenge is predicting and modeling hepatotoxicity before clinical trials. The following workflow, based on a 2021 study, uses patient-derived organoids (PDOs) to screen for hyperthermia synergism and drug toxicity [6].
Experimental Protocol: Screening this compound Toxicity & Synergism using Colorectal Cancer Organoids
The following diagram illustrates the core workflow of this organoid-based screening model.
Table: Key Pharmacokinetic and Toxicity Parameters of this compound
| Parameter | Value / Description | Clinical Significance | Source |
|---|---|---|---|
| Terminal Half-life (t1/2γ) | 260 hours (~10.8 days) | Explains prolonged action & toxicity risk; no plasma accumulation upon repeated dosing. | [1] |
| Primary Elimination Route | Renal (40-50% unchanged in urine) | Crucial for dosing: Severe toxicity in renal impairment. | [1] [3] |
| Protein Binding | > 90% (at 20-100 μmol/L) | High binding limits free drug concentration. | [1] |
| Clearance (CL) | 2.17 L/h (Population Mean) | Reduced in patients with low creatinine clearance. | [2] |
| Key Covariates for CL | Creatinine Clearance (CLCR) | CL (L/h) = 0.54 + 0.02 × CLCR (ml/min). | [2] |
| Key Covariates for V | Body Weight (WT), Serum Albumin (ALB) | V (L) = 6.64 + 0.08 × WT (kg) - 0.16 × ALB (g/L). | [2] |
| Common Dose-Limiting Toxicities | Asthenia, Gastrointestinal (diarrhea, nausea/vomiting), Myelosuppression | Require careful patient management and monitoring. | [4] |
The table below summarizes the dose adjustments for raltitrexed monotherapy based on creatinine clearance (CrCl), as per the official product information (SmPC) [1] [2].
| Creatinine Clearance (CrCl) | Recommended Dose and Interval |
|---|---|
| > 65 mL/min | Full dose (3.0 mg/m²) every 3 weeks |
| 55 - 65 mL/min | 75% of dose (2.25 mg/m²) every 4 weeks |
| 25 - 54 mL/min | 50% of dose (1.5 mg/m²) every 4 weeks |
| < 25 mL/min | Contraindicated |
> Important Note: These guidelines are for a single agent. Dosing in combination therapy regimens (e.g., with S-1) may differ and should follow the specific clinical trial or protocol from which the regimen was derived [3] [4].
The dosing guidelines are based on robust pharmacokinetic studies showing a direct correlation between renal function and this compound clearance.
Adherence to the following monitoring and management protocols is critical for patient safety.
The flowchart below outlines the decision-making process for dosing this compound in patients with renal impairment.
The following table outlines the specific dosing and timing for each drug in the 21-day cycle RSF regimen, as per the phase II trial protocol [1] [2]:
| Drug | Form | Dosage | Schedule (within a 21-day cycle) |
|---|---|---|---|
| Raltitrexed | Intravenous (IV) | 3 mg/m² (max 5 mg) | Day 1 only |
| S-1 | Oral | 80-120 mg/day (dose based on body surface area) | Days 1-14 (followed by a 7-day break) |
| Fruquintinib | Oral | 5 mg/day | Days 1-14 (followed by a 7-day break) |
The rational design of the RSF regimen timing is based on the distinct and complementary mechanisms of each drug, which target different pathways in cancer cell proliferation.
Supporting Evidence for Mechanism: this compound is a folate analogue that directly inhibits Thymidylate Synthase (TS), a key enzyme in DNA synthesis [3]. It is metabolized to polyglutamate forms that are retained long-term in cells, enabling its sustained activity from a single IV dose per cycle [4] [5]. S-1 is a combination drug where Tegafur is converted to 5-FU, which also inhibits TS. Gimeracil inhibits DPD to enhance 5-FU bioavailability, and Oteracil reduces gastrointestinal toxicity [6] [7]. Fruquintinib is a highly selective oral inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), inhibiting tumor angiogenesis [8].
For researchers assessing this regimen, the following safety profile and management strategies are crucial:
Myelosuppression is a common side effect of cytotoxic chemotherapy, where bone marrow activity is decreased, leading to reduced production of blood cells [1]. The table below outlines the core strategies for managing its different manifestations.
| Deficiency | Clinical Condition | Primary Management Strategies | Key Considerations & Risks |
|---|---|---|---|
| Neutrophils | Neutropenia | Granulocyte Colony-Stimulating Factors (G-CSFs) (e.g., Filgrastim, Pegfilgrastim) [2] | Used for prophylaxis (≥20% risk of febrile neutropenia) or after an event [2]. Can cause bone pain [2]. |
| Red Blood Cells | Anemia | Erythropoiesis-Stimulating Agents (ESAs), Iron supplementation, Red Blood Cell (RBC) transfusions [2] | ESAs effective in ~60% of patients; risk of thromboembolic events. Transfusions carry risk of infection and reactions [2]. |
| Platelets | Thrombocytopenia | Platelet transfusions, Chemotherapy dose modification [2] | Prophylactic transfusion typically for counts < 10,000/µL. Risk of transfusion reactions [2]. |
| Multilineage | General Myelosuppression | Chemotherapy dose delays/reductions, Novel myeloprotective agents (e.g., Trilaciclib) [2] | Dose modifications may impact therapeutic efficacy. New agents aim to prevent multi-lineage suppression [2]. |
A critical component of management is consistent monitoring to enable early detection and intervention. The following workflow visualizes the standard protocol for monitoring and managing myelosuppression during treatment.
Diagram: Myelosuppression Monitoring and Management Workflow. This flowchart outlines the decision-making process following regular blood tests, guiding interventions based on the type and severity of cytopenia [2].
Q1: What are the most critical hematological parameters to monitor in a pre-clinical study of a myelosuppressive drug? The absolute neutrophil count (ANC), hemoglobin (Hb) level, and platelet count are the most critical parameters. Monitoring should be done regularly, as the nadir (lowest point) for different cell lines varies post-chemotherapy administration [1] [2].
Q2: When is primary prophylaxis with G-CSF recommended? Primary prophylaxis (starting in the first cycle) is recommended for chemotherapy regimens with a ≥20% risk of febrile neutropenia. For intermediate-risk regimens (10-20%), patient-specific factors like age and comorbidities should be considered [2].
Q3: What is a key limitation of current lineage-specific supportive care? Most interventions (G-CSFs, ESAs, transfusions) are reactive, administered after the cytopenia has occurred. They are also largely lineage-specific and do not address multilineage myelosuppression comprehensively, creating an unmet need for proactive, multilineage myeloprotection [2].
Q4: Are there any novel agents that prevent rather than treat myelosuppression? Yes, Trilaciclib is an intravenous CDK4/6 inhibitor approved to decrease the incidence of chemotherapy-induced myelosuppression in patients with extensive-stage small cell lung cancer. It is administered before chemotherapy to protect hematopoietic stem and progenitor cells from damage [2].
The table below summarizes the primary mechanisms of 5-FU resistance and how Raltitrexed counteracts them.
| Mechanism of 5-FU Resistance | Description | How this compound Addresses This |
|---|---|---|
| Altered Drug Metabolism | Resistance can arise from reduced anabolic conversion of 5-FU to its active metabolite, FdUMP, or increased catabolism by enzymes like Dihydropyrimidine dehydrogenase (DPD) [1]. | This compound is a pre-formed, active antifolate that does not require activation by the same enzymes as 5-FU and is not metabolized by DPD, bypassing this metabolic resistance [2] [3]. |
| Target (TS) Overexpression | Elevated levels or activity of Thymidylate Synthase (TS) allow cancer cells to sustain thymidylate production despite 5-FU treatment [1]. | This compound is a direct and potent TS inhibitor. Its polyglutamated forms are retained long-term in cells, leading to prolonged and potent TS suppression [4] [5] [6]. |
| Dysregulated Cell Death | Defects in apoptosis or autophagy pathways can prevent cell death initiation despite successful TS inhibition [1]. | This compound can enhance apoptosis, especially in combination with targeted agents like apatinib, by modulating pathways like Akt and Erk, potentially restoring cell death signals [7]. |
| Impaired Drug Transport | Reduced expression of membrane transporters can decrease intracellular 5-FU accumulation. | This compound utilizes the Reduced Folate Carrier (RFC) for cellular uptake. Tumors with intact RFC function remain susceptible, offering an alternative route [8] [9]. |
The following diagram illustrates the key cellular pathways of 5-FU and this compound, highlighting their different sites of action and how this compound avoids common resistance mechanisms.
To investigate this compound's efficacy in overcoming resistance, researchers use established in vitro and clinical models.
These protocols are fundamental for determining drug sensitivity and understanding the mechanism of action in different cell lines.
Recent clinical studies focus on this compound-based combinations for patients who have failed standard therapies. The workflow below outlines a typical clinical trial design.
A real-world study of 44 heavily pretreated mCRC patients receiving a combination of this compound, S-1, and Bevacizumab showed promising results [2]:
| Efficacy Parameter | Result (Months or %) | Safety Outcome | Incidence (Any Grade) |
|---|---|---|---|
| Median Overall Survival (OS) | 13.5 months | Any Treatment-Related Adverse Event | 88.6% |
| Median Progression-Free Survival (PFS) | 4.7 months | Severe (Grade 3/4) Events | Mostly mild to moderate |
| Disease Control Rate (DCR) | 65.1% | Treatment-Related Deaths | 0% |
Q1: In which 5-FU resistant scenarios is this compound most theoretically justified? this compound is strongly indicated preclinically in models with TS overexpression, DPD deficiency, or altered anabolic metabolism that limit FdUMP formation [3] [1]. It offers an alternative pathway to inhibit a common target.
Q2: What are the key differences in the mechanisms of 5-FU and this compound? While both ultimately inhibit TS, their routes are distinct. 5-FU is a pyrimidine analog that requires metabolic activation to FdUMP, which binds to the pyrimidine site of TS. This compound is a folate analog that directly binds to the folate-binding site of TS, and its potency is greatly enhanced and prolonged by intracellular polyglutamation [2] [5] [9].
Q3: Are there any specific biomarkers predicting response to this compound? Beyond general TS expression levels, research in neuroblastoma has shown that MYCN-amplified cell lines exhibit heightened sensitivity to this compound, possibly due to inherent replication stress [8]. In colorectal cancer, low TS expression and specific patient characteristics (see "Critical Considerations" above) are associated with better outcomes [2].
The table below summarizes the standard monotherapy regimen and an investigational combination regimen for advanced colorectal cancer (CRC).
| Regimen Name | Indication / Phase | Dosing Schedule (21-day cycle) | Key Efficacy Data (as reference) |
|---|---|---|---|
| This compound Monotherapy [1] [2] | Metastatic CRC (Approved) | This compound: 3 mg/m², IV infusion over 15 mins, on Day 1 [2]. | N/A for this specific protocol |
| RSF Regimen [3] | Refractory mCRC (Phase II Trial) | This compound: 3 mg/m² IV, Day 1 (max 5 mg). S-1: 80-120 mg orally, daily for 14 days. Fruquintinib: 5 mg orally, daily for 14 days. | Primary Endpoint: Objective Response Rate (ORR) by RECIST v1.1. Secondary Endpoints: PFS, OS, DCR, QoL, Safety. |
Managing adverse events is critical for treatment continuity. The following table outlines common toxicities and recommended interventions based on clinical guidelines.
| Toxicity Issue | Clinical Presentation | Recommended Management & Dose Modification |
|---|
| Haematological Toxicity [2] | Neutropenia, Thrombocytopenia | Delay treatment until recovery (ANC ≥1.0, Platelets ≥75). For ANC <0.5 or Platelets <50: Upon recovery, reduce dose by 25% for subsequent cycles. Febrile neutropenia: Delay treatment, upon recovery reduce by 25%. | | Gastrointestinal Toxicity [1] [2] | Diarrhea, Mucositis | Grade 2: Delay until resolution; 2nd occurrence, reduce dose by 25%. Grade 3/4: Delay until resolution; 1st occurrence, reduce dose by 50%; 2nd occurrence, omit drug. | | Systemic Inflammatory Reaction [4] | Fever, Fatigue, Elevated CRP | Onset 2-9 days post-infusion; rule out infection. Study suggests symptom is drug-related, self-limiting, and resolves within a week. Dexamethasone was investigated for management. | | Renal Impairment & Dosing [1] [2] [5] | Increased drug exposure and toxicity risk | eGFR 45-59 mL/min: Reduce dose by 25-50% and extend cycle to 28 days. eGFR 30-44 mL/min: Reduce dose by 50% and extend cycle to 28 days. eGFR <30 mL/min: Not recommended; use alternative. |
Understanding these properties is essential for designing preclinical and clinical studies.
The diagrams below illustrate the cellular mechanism of this compound and the clinical management of its associated inflammatory reaction.
Figure 1: Cellular Mechanism of Action of this compound. The drug enters the cell via the Reduced Folate Carrier (RFC) and is polyglutamated, leading to potent and prolonged inhibition of Thymidylate Synthase (TS), ultimately causing cell death.
Figure 2: Clinical Management Pathway for this compound-Associated Inflammatory Reaction. A non-infectious systemic inflammatory syndrome can occur after infusion, requiring differential diagnosis and supportive management.
The choice between raltitrexed and 5-FU often involves a trade-off between different toxicity risks. The following table summarizes the key differences based on clinical evidence.
| Toxicity Type | This compound | 5-Fluorouracil (5-FU) | Clinical Evidence and Context |
|---|---|---|---|
| Oral Mucositis | Significantly lower incidence (11.8% grade 3-4) [1] | High incidence (47.8% grade 3-4) [1] | A primary differentiator. Leads to improved quality of life with this compound [1]. |
| Cardiotoxicity | Minimal to no risk; safe alternative for patients with 5-FU-induced cardiotoxicity [2] [3] | Mean risk of ~5% (e.g., angina, myocardial infarction) [3] | This compound is the preferred option for patients with significant coronary artery disease or prior 5-FU cardiotoxicity [2] [3]. |
| Myelosuppression | Comparable and manageable [1] [4] | Comparable and manageable [1] | Both regimens can cause neutropenia and anemia. Toxicity is generally mild to moderate [4]. |
| Gastrointestinal | Similar incidence (e.g., nausea, diarrhea) [1] | Similar incidence (e.g., nausea, diarrhea) [1] | No significant difference was reported in clinical trials for most GI side effects [1]. |
For researchers designing studies, understanding the mechanistic basis and practical application of these drugs is crucial.
The difference in safety stems from their distinct mechanisms of action, as illustrated below. This compound is a direct, specific thymidylate synthase (TS) inhibitor, while 5-FU has multiple non-specific cytotoxic effects.
Here are the standard regimens from key clinical trials you can reference for in vivo studies or when comparing clinical data.
| Regimen | Indication (in trial) | Dosage and Schedule | Concurrent Therapy |
|---|
| SP Regimen (this compound + Cisplatin) | Locally Advanced Nasopharyngeal Carcinoma [1] | This compound: 3 mg/m² IV, Day 1 Cisplatin: 80 mg/m² IV, Day 1 [1] | Concurrent Radiotherapy | | FP Regimen (5-FU + Cisplatin) | Locally Advanced Nasopharyngeal Carcinoma [1] | 5-FU: 800 mg/m²/day continuous IV infusion, Days 1-5 Cisplatin: 80 mg/m² IV, Day 1 [1] | Concurrent Radiotherapy | | This compound Monotherapy | Advanced Colorectal Cancer (2nd line) [4] | This compound: 3 mg/m² IV infusion over 30 minutes, repeated every 21 days [4] | None |
What is the strongest preclinical evidence for using this compound over 5-FU? The clearest indication is in models studying cardiotoxicity. A clinical audit demonstrated that zero out of 42 patients who switched to this compound after experiencing 5-FU-induced cardiac events had a recurrence of cardiotoxicity [2]. For studies focusing on oral mucositis or quality of life, the randomized trial showing a drastic reduction in severe mucositis (11.8% vs. 47.8%) provides strong support [1].
Can this compound be combined with immunotherapy? Early clinical evidence suggests yes. A 2025 case report documented the successful and safe use of this compound with carboplatin and pembrolizumab in a patient with metastatic esophageal cancer, showing no unexpected toxicities from the combination over 10 months of treatment [3].
Are there any novel applications where this compound shows enhanced efficacy? Emerging research indicates that this compound's efficacy is significantly enhanced by hyperthermia. A 2021 study using patient-derived colorectal cancer organoids found that this compound had the highest "hyperthermia chemotherapy sensitization enhancement ratio" among seven common chemotherapy drugs tested, suggesting it is a prime candidate for hyperthermic intraperitoneal chemotherapy (HIPEC) [5].
Is there cross-resistance between this compound and 5-FU? Yes, some cross-resistance is expected since both primarily target thymidylate synthase. A study in colorectal cancer patients who had previously responded to a 5-FU-based regimen showed a limited response rate (12%) to second-line this compound [4]. However, the fact that some patients still achieved stable disease (32%) suggests the resistance may not be complete and could be influenced by other factors [4].
The table below summarizes key efficacy findings from preclinical and clinical studies on raltitrexed for peritoneal metastases.
| Cancer Type / Model | Study Type / Model | Treatment Protocol | Key Efficacy Findings | Citation |
|---|---|---|---|---|
| Colorectal Cancer (CRC) | Clinical Study (Patient Data) | 3 mg/m² IV every 21 days | 12% PR, 32% SD in relapsed metastatic CRC patients [1] | |
| Gastrointestinal (GI) Cancers | Clinical Study (MADO Model) | Testing on malignant ascites-derived organoids | Organoid drug sensitivity tests showed 78.57%-85.71% accuracy in predicting clinical chemotherapy response [2] | |
| Gastric Cancer | Clinical Trial (Safety) | 4 mg in 500 ml NS, intraperitoneal during surgery | Safe for intraperitoneal application with no significant increase in adverse effects vs. saline control [3] | |
| Colorectal Cancer | Preclinical (Xenograft Mouse Model) | HIPEC with this compound | Hyperthermia significantly enhanced the drug's apoptotic effect in a time-dependent manner [4] |
Abbreviations: PR (Partial Response), SD (Stable Disease), IV (Intravenous), HIPEC (Hyperthermic Intraperitoneal Chemotherapy), MADO (Malignant Ascites-Derived Organoids), NS (Normal Saline).
For scientists investigating this compound in laboratory models, here are detailed methodologies from recent studies.
This protocol enables ex vivo modeling of patient-specific peritoneal metastases for drug sensitivity prediction [2].
This mouse model tests the efficacy of this compound in a simulated HIPEC setting for colorectal cancer peritoneal metastases [4].
This compound is a specific inhibitor of Thymidylate Synthase (TS), a key enzyme in the de novo synthesis of thymidylate (dTMP), which is essential for DNA replication [5] [6] [7]. Its antitumor effects are mediated through several interconnected mechanisms:
The following diagram illustrates the core apoptotic pathway induced by this compound.
Diagram 1: Core apoptotic signaling pathway induced by this compound.
Q1: Our lab is establishing MADO models for drug screening. What are the critical success factors and common pitfalls?
Q2: Why is intraperitoneal (IP) administration of this compound considered for peritoneal metastases, and what does the safety data show?
Q3: Beyond TS inhibition, what other molecular mechanisms contribute to this compound's antitumor effect? Research indicates that this compound's mechanism is multi-faceted. Key additional pathways include:
The table below summarizes the clinical outcomes and primary toxicities of key Raltitrexed-based combinations from the search results.
| Combination & Context | Study Details | Efficacy Summary | Primary Toxicity Profile (Grade 3-4) |
|---|
| This compound + Irinotecan (First-line for Advanced CRC) [1] | Phase II (N=91)
1. Irinotecan + this compound (First-line for Advanced Colorectal Cancer)
2. This compound as an Alternative for Cardiotoxicity
Q1: How can severe diarrhea be managed in patients receiving Irinotecan and this compound? A: This is a key dose-limiting toxicity.
Q2: What is the critical factor for achieving synergistic effect when combining Irinotecan and this compound? A: Drug sequencing is critical. Preclinical data consistently shows that Irinotecan (or its active metabolite SN-38) must be administered BEFORE this compound to achieve a synergistic cell kill. The reverse sequence is antagonistic [4] [1]. The clinical protocol of administering Irinotecan 30 minutes before this compound is designed to replicate this synergistic sequence [1].
Q3: Which patient population is this compound best suited for, from a safety perspective? A: this compound is a strategically important option for two main groups:
Q4: What are the key monitoring parameters for this compound-based therapy? A: Routine monitoring is essential for safety.
The diagram below outlines the key experimental considerations for designing a this compound combination therapy study, based on the preclinical and clinical data.
The table below summarizes key efficacy and safety outcomes from comparative studies. A large meta-analysis of randomized controlled trials (RCTs) concluded that raltitrexed-based regimens and 5-FU-based regimens lead to equivalent overall survival (OS) and overall response rate (ORR) in patients with advanced colorectal cancer [1]. However, specific trial designs and schedules can influence outcomes.
| Parameter | This compound | 5-Fluorouracil (5-FU) | Context & Evidence |
|---|---|---|---|
| Overall Survival (OS) | Equivalent to 5-FU [1] | Equivalent to this compound [1] | Pooled analysis of multiple RCTs [1]. |
| Objective Response Rate (ORR) | ~10-21% [2] [1] | ~20-28% [2] | ORR can vary based on line of therapy and combination with other drugs [2]. |
| Progression-Free Survival (PFS) | Inferior to infusional 5-FU in one trial [2] | Superior to this compound in one trial [2] | In the FFCD 9601 trial, this compound had shorter PFS vs. LV5FU2 [2]. |
| Common Grade 3/4 Toxicities | Higher rates of severe neutropenia, vomiting, and overall grade 3/4 toxicity [2]. Risk of severe diarrhea & myelosuppression [3]. | Lower severe toxicity vs. This compound in direct comparison [2]. Palmar-plantar erythrodysesthesia (hand-foot syndrome) with infusional regimens [3]. | Toxicity profiles are distinct; management strategies differ [2] [3]. | | Treatment-related Mortality | Increased risk noted in some studies (e.g., ~6% vs. <1% for infusional 5-FU) [3]. | Lower risk in direct comparison [3]. | Requires careful patient selection and monitoring [3]. | | Administration | 15-minute IV infusion every 3 weeks [3]. | Requires complex schedules: bolus or continuous infusion over hours/days [3]. | this compound offers a more convenient outpatient regimen [3] [1]. |
The two drugs, while both targeting thymidylate synthase (TS), have distinct mechanisms of action and resistance profiles, which underpin their clinical differences and potential for non-cross-resistance.
The following diagram illustrates the distinct intracellular pathways through which 5-FU and this compound exert their cytotoxic effects.
Resistance to 5-FU is often driven by the upregulation of Thymidylate Synthase (TS) and Dihydropyrimidine Dehydrogenase (DPD), the key catabolic enzyme for 5-FU [4]. In contrast, resistance to this compound can arise from reduced expression of the Reduced Folate Carrier (RFC) and/or decreased polyglutamation, which is necessary for its intracellular retention and potency [5] [1].
These non-overlapping resistance mechanisms are the basis for using this compound in patients who have failed 5-FU-based therapy. Multiple studies have confirmed that this compound retains clinical activity in 5-FU-resistant mCRC, validating the lack of complete cross-resistance [6] [1].
The evidence for the efficacy and mechanisms of these drugs comes from various well-established preclinical and clinical models.
This modern platform is used to evaluate drug synergism, particularly with hyperthermia (e.g., for Hyperthermic Intraperitoneal Chemotherapy - HIPEC).
Mouse models and patient-derived tumor organoids (PDTOs) are critical for understanding long-term effects of therapy, such as cancer stem cell (CSC) enrichment.
ApcMin/+/Lgr5EGFP mice or PDTOs are treated with 5-FU [8].Phase II trials provide evidence for later-line treatment strategies.
For researchers and drug developers, the data suggests several strategic directions:
The table below summarizes the core characteristics of Raltitrexed and infusional 5-FU based on clinical trial data and reviews.
| Feature | This compound | Infusional 5-FU |
|---|---|---|
| Mechanism of Action | Direct, specific thymidylate synthase (TS) inhibitor; forms polyglutamates for prolonged intracellular effect [1] | Antimetabolite; inhibits TS and misincorporates into RNA/DNA, causing multifaceted cell damage [2] |
| Primary Target | Thymidylate Synthase (TS) [1] | Thymidylate Synthase (TS), RNA, and DNA [2] |
| Efficacy in Advanced CRC | Similar median survival to 5-FU/LV regimens (e.g., 9.7-10.9 months) [1] | Established backbone of combination regimens; similar median survival in comparative trials [1] |
| Common Side Effects | Asthenia, nausea/vomiting, fever, transient transaminase elevation [1] | Diarrhea, mucositis, hand-foot syndrome, neutropenia, cardiotoxicity [1] [3] [4] |
| Key Administration Note | 15-minute IV infusion once every 3 weeks [1] [5] | Requires prolonged infusion (e.g., 24-hour infusion over several days) or use of a portable pump [1] [3] |
| Dose Individualization | Crucial based on renal function (creatinine clearance) [6] | Crucial based on DPD enzyme activity [3] |
For a deeper dive, here is a summary of key experimental findings and methodological details from the literature.
A 1998 study directly investigated patient preferences, which is a key metric for your guide.
The distinct mechanisms of action for these two TS inhibitors are a fundamental point of differentiation. The diagram below illustrates their intracellular pathways.
The experimental workflow for screening this compound's synergy with hyperthermia using patient-derived organoids (PDOs) is a modern preclinical method, as shown below.
The table below summarizes the key efficacy outcomes from recent studies investigating raltitrexed-based combinations in bevacizumab-pretreated mCRC patients.
| Study Type (Publication Year) | Patient Population & Regimen | Sample Size | Overall Survival (OS) | Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
|---|---|---|---|---|---|---|
| Real-World Study (2023) [1] [2] | Heavily pretreated mCRC; this compound + S-1 + Bevacizumab | 44 | 13.5 months | 4.7 months | 7.0% | 65.1% |
| Phase II Trial (2021) [3] | Refractory mCRC; this compound + S-1 + Bevacizumab | 44 | 12.2 months (367 days) | 3.7 months (110 days) | 15.9% | 54.5% |
| Phase II Trial (2024) [4] | Second-line mCRC; this compound-based chemo + Bevacizumab | 100 | 17.6 months | 8.4 months | 25.5% (SALIRI group) | 87.2% (SALIRI group) |
These studies demonstrate that this compound-based combinations can provide a significant survival benefit even in heavily pretreated patient populations. The 2024 study highlights its strong potential in the second-line setting [4], while the other studies confirm its value as a later-line option [1] [3] [2].
To evaluate the efficacy and safety of these regimens, the cited studies employed rigorous clinical trial designs.
The therapeutic strategy of combining this compound, S-1, and bevacizumab is designed to overcome chemotherapy resistance through multiple synergistic mechanisms, as illustrated below.
This diagram illustrates the multi-targeted approach to overcoming 5-FU resistance in metastatic colorectal cancer.
| Regimen | Therapy Line | ORR (Objective Response Rate) | Key Survival Data | Reference Study Type |
|---|---|---|---|---|
| Irinotecan + this compound | Second-line | 17.6% | mPFS: 4.9 mos; mOS: 13.1 mos | Prospective Phase II [1] |
| S-1 + this compound + Bevacizumab | ≥ Third-line (Heavily pretreated) | 7.0% | mPFS: 4.7 mos; mOS: 13.5 mos | Retrospective Real-World [2] [3] |
| S-1 + this compound (RS) | Third-line | 13.0% | Data not fully specified in protocol | Study Protocol (Cited historical data) [4] |
| This compound-based (vs. 5-FU-based) | First-line (across multiple trials) | ~21.0% (No significant difference from 5-FU) | Equivalent overall survival to 5-FU | Meta-analysis of RCTs [5] |
The data in the table comes from rigorous clinical studies. Here are the standard protocols they used for patient treatment and evaluation.
Treatment Schedules:
Patient Response Assessment:
This compound is not simply another 5-FU; it has a distinct mechanism that provides a rationale for combination therapy.
This compound's Unique Mechanism: this compound is a specific thymidylate synthase (TS) inhibitor. It enters the cell via the reduced folate carrier and is metabolized to polyglutamates. These polyglutamates potently and directly inhibit TS, a key enzyme for DNA synthesis, leading to "thymineless death" of cancer cells [6]. This mechanism is different from 5-FU, which has multiple mechanisms of action and binds to a different site on the TS enzyme [2].
Scientific Rationale for Combination:
This compound and S-1 Synergistic Mechanism
The table below summarizes key findings from a 2002 UK economic substudy, which provides a direct cost-effectiveness comparison. It's important to note that treatment standards and costs have evolved since this study was conducted [1].
| Regimen | Mean Total Societal Cost (1999/00 UK £) | Cost Comparison | Overall Survival | Quality of Life | Key Toxicity Concerns |
|---|---|---|---|---|---|
| This compound | £2,616 | Intermediate | Similar to de Gramont & Lokich [1] | Inferior to de Gramont & Lokich [1] | Increased toxicity [1] |
| de Gramont | £5,051 | Highest | Comparable clinical outcome with Lokich [1] | Equally effective as Lokich [1] | N/A (baseline for comparison) |
| Lokich (PVI 5FU) | £2,576 | Lowest | Comparable clinical outcome with de Gramont [1] | Equally effective as de Gramont [1] | Higher toxicity & hand-foot syndrome [1] |
A 2017 Bayesian network meta-analysis compared the short- and long-term efficacy of 10 first-line chemotherapy regimens, providing a broader context of where this compound and its combinations stand [2].
| Regimen | Overall Response Rate (ORR) | 1-Year Progression-Free Survival | Cluster Analysis Conclusion |
|---|---|---|---|
| FOLFOX / FOLFIRI | Higher than FF or this compound [2] | Higher than FF or this compound [2] | Superior short & long-term efficacy [2] |
| This compound (monotherapy) | Baseline for comparison [2] | Baseline for comparison [2] | Not in top-performing groups [2] |
| TOMOX (this compound + Oxaliplatin) | Higher than this compound alone [2] | Higher than this compound alone [2] | Superior short & long-term efficacy [2] |
Key Insight: The analysis suggested that This compound in combination with Oxaliplatin (TOMOX) showed promising efficacy and was recommended for clinical use, whereas this compound as a single agent was outperformed by modern combination regimens [2].
For researchers, understanding the molecular pharmacology and validated experimental methods is crucial.
The molecular pathway of this compound-induced apoptosis identified through such experiments can be summarized as follows:
While the direct cost-effectiveness data is limited, recent studies highlight niches where this compound remains relevant:
The search results indicate that a complete, up-to-date cost-effectiveness analysis comparing this compound to all current standard regimens (like FOLFOX/FOLFIRI with biologics) is not available. The most robust direct cost data is from 2002, and treatment landscapes have significantly changed since then.